3-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
The compound is a derivative of benzothiadiazine, which is a heterocyclic compound . It has a sulfanyl group attached to a bromo-fluorophenyl group. Compounds with similar structures are often used in medicinal chemistry .
Molecular Structure Analysis
The compound contains several functional groups, including a sulfanyl group, a bromine atom, and a fluorine atom on the phenyl ring. These groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could make the compound more dense and potentially more reactive than similar compounds without these atoms .Scientific Research Applications
Synthesis of Target Inhibitors
The compound is used to obtain target inhibitors . Inhibitors are substances that can decrease the rate of a chemical reaction or prevent it from happening by binding to a specific molecule.
Creation of Molecular Solids
This compound is used in the creation of a new quasi-one-dimensional molecular solid based on Ni (mnt) 2 anion . Molecular solids are substances where the atoms are held together by non-covalent interactions, rather than by chemical bonds.
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.
Biological Activities
Pyrazoline derivatives, which could potentially include this compound, have been studied for their biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Oxidative Stress Studies
The compound could potentially be used in studies related to oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body, which can lead to cell and tissue damage.
Acetylcholinesterase Activity Studies
The compound could potentially be used in studies related to acetylcholinesterase activity . Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Mode of Action
Based on its structural similarity to 1,2,4-benzothiadiazine 1,1-dioxides, it can be inferred that it might interact with atp-sensitive potassium channels . This interaction could potentially lead to the opening of these channels, which in turn could inhibit insulin release .
Biochemical Pathways
Given its potential role as an atp-sensitive potassium channel opener, it could be involved in the regulation of insulin secretion and glucose metabolism .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for structurally similar compounds .
Result of Action
Based on its potential role as an atp-sensitive potassium channel opener, it could potentially inhibit insulin release, which could have implications for glucose metabolism .
Future Directions
properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2S2/c15-10-6-5-9(11(16)7-10)8-21-14-17-12-3-1-2-4-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGOMBIYFBCZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromo-2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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